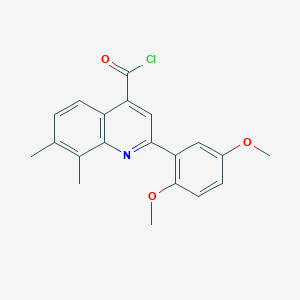

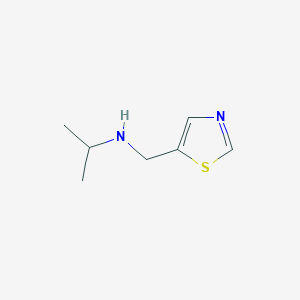

![molecular formula C15H14N4O3S2 B1454984 N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide CAS No. 1021088-95-8](/img/structure/B1454984.png)

N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide

Übersicht

Beschreibung

Molecular Structure Analysis

Triazoles have a five-membered ring structure with three nitrogen atoms. The presence of multiple nitrogen atoms can contribute to the compound’s reactivity and potential to form hydrogen bonds . The methylsulfanyl group attached to the triazole ring could influence the compound’s lipophilicity and potentially its biological activity .

Chemical Reactions Analysis

Triazoles can participate in various chemical reactions due to the presence of multiple nitrogen atoms in their structure. They can act as ligands for metal ions and can be used as intermediates in biochemical reactions.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . Factors such as the compound’s size, shape, charge distribution, and the presence of functional groups can influence its properties .

Wissenschaftliche Forschungsanwendungen

Antibody-Based Environmental and Food Analysis

Antibodies have been developed for the detection of various substances including sulfonamides, demonstrating their utility in environmental and food safety research. These immunoreagents are applied in enzyme-linked immunosorbent assays (ELISAs) and immunosensors, highlighting the importance of sulfonamides in monitoring environmental pollutants and ensuring food safety (Fránek & Hruška, 2018).

Medicinal Chemistry and Drug Development

Sulfonamide derivatives, including N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide, play significant roles in medicinal chemistry. They have been explored for their potential in treating infectious diseases, showcasing a broad spectrum of biological activities. Chemical modifications of these compounds have led to a wide range of medicinal applications, underscoring their value in drug development (He Shichao et al., 2016).

Antitumour Properties

Research into sulfonamides has also extended into the exploration of their antitumour properties. These studies aim to understand the medicinal chemistry aspects of sulfonamides, including their discovery, structure-activity relationship, and the mechanism of action, highlighting their potential in antitumour applications (Azevedo-Barbosa et al., 2020).

Patent Review on Sulfonamide Inhibitors

The scope of sulfonamide applications extends to various therapeutic areas, as evidenced by numerous patents filed between 2013 and the present. These patents encompass sulfonamide inhibitors targeting different biological molecules and pathways, indicating the ongoing interest and research investment in sulfonamide-based therapeutics for conditions such as cancer, glaucoma, and inflammation (Gulcin & Taslimi, 2018).

Triazole Derivatives in Drug Development

Triazole derivatives, including those related to N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide, are noteworthy for their antimicrobial, antifungal, and antiviral properties. The exploration of these compounds has led to advances in the synthesis of new drugs, showcasing the importance of triazoles in pharmaceutical research and development (Ferreira et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-4-phenoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S2/c1-23-15-16-14(17-18-15)19-24(20,21)13-9-7-12(8-10-13)22-11-5-3-2-4-6-11/h2-10H,1H3,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOBQIWHLVHNFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

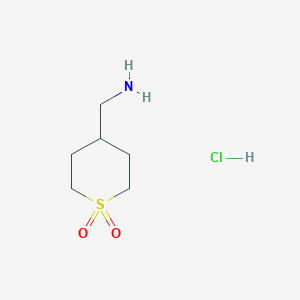

![(2-Dibenzo[b,d]furan-2-yl-1-methylethyl)amine hydrochloride](/img/structure/B1454910.png)

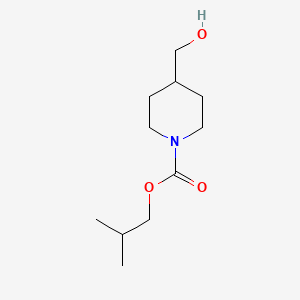

![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide](/img/structure/B1454912.png)

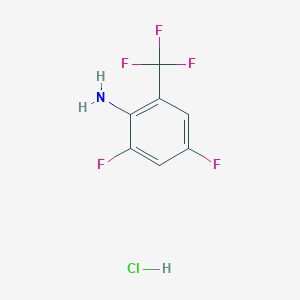

![{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B1454913.png)

![N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)propanamide](/img/structure/B1454916.png)

![6-butoxy-2-((1E,3E,5Z)-5-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)penta-1,3-dien-1-yl)-1-butylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B1454922.png)

![Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate](/img/structure/B1454923.png)